N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-13-17-11-24-28(15-6-4-14(23)5-7-15)21(17)22(30)27(26-13)12-20(29)25-18-9-8-16(31-2)10-19(18)32-3/h4-11H,12H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNKWXSORLFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities. The presence of substituents like dimethoxy and fluorophenyl groups can influence its pharmacological profile.
Antiviral Activity
Research has indicated that compounds with a similar structure to this compound exhibit significant antiviral properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising activity against various viruses by inhibiting viral replication mechanisms. The specific activity of this compound against viral targets remains to be fully elucidated but could be inferred from related studies on similar compounds .
Antimicrobial Activity
The compound has been evaluated for antimicrobial effects against several bacterial strains. In vitro studies have demonstrated that related pyrazole derivatives possess notable antibacterial activity. For example, compounds with structural similarities have shown minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
- Disruption of Membrane Integrity : Some derivatives disrupt bacterial cell membranes leading to cell death.
- Interference with Nucleic Acid Synthesis : The pyrazolo[3,4-d]pyridazine structure may interact with nucleic acids or their synthesis pathways.
Study 1: Antiviral Efficacy
A study explored the antiviral efficacy of pyrazole derivatives against the Tobacco Mosaic Virus (TMV). Compounds similar to this compound showed improved biological activity at concentrations as low as 0.20 μM compared to standard antiviral agents .
| Compound | EC50 (μM) | Target Virus |
|---|---|---|
| Compound A | 0.20 | TMV |
| Compound B | 0.35 | Standard |
Study 2: Antibacterial Activity
In another study focusing on the antibacterial properties of pyrazole derivatives, a series of compounds were tested against Mycobacterium tuberculosis (Mtb). The most potent compounds exhibited MIC values ranging from 0.5 to 1 µg/mL.
| Compound | Mtb MIC90 (µg/mL) | Mtb MIC90 (µM) |
|---|---|---|
| Compound C | 0.5 | 1.44 |
| Compound D | 1 | 2.90 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. The pyrazolo[3,4-d]pyridazine scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Study on Pyrazole Derivatives : A review published in Pharmaceuticals noted that pyrazole derivatives demonstrate promising anticancer activity. For instance, compounds with similar scaffolds showed IC50 values in the low micromolar range against MCF-7 and NCI-H460 cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancers .
- Mechanistic Insights : The mechanism of action often involves the inhibition of key enzymes involved in cancer proliferation. For example, derivatives targeting cyclin-dependent kinases have shown potent inhibitory effects, indicating potential pathways for therapeutic development .
Anti-inflammatory Applications
N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide may also possess anti-inflammatory properties due to its structural characteristics.
Research Developments
- Inflammation Models : Various pyrazole derivatives have been tested in models of inflammation, showing significant reductions in inflammatory markers. For instance, compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines in vitro and in vivo models .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
Key Findings
- Substituent Effects : The presence of electron-donating groups such as methoxy significantly enhances the biological activity compared to unsubstituted analogs. This is particularly evident in studies where modifications at the 2 and 4 positions of the phenyl ring resulted in improved potency against cancer cell lines .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include pyrazolo-pyridine/pyridazin acetamides with variations in aromatic substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., ) increase melting points (231–233°C) compared to fluorophenyl derivatives (214–216°C) , likely due to enhanced intermolecular interactions. Electron-Donating Groups (EDGs): The 2,4-dimethoxyphenyl group in the target compound and may improve solubility in polar solvents, though direct data are unavailable. Fluorine Impact: Fluorine substituents (e.g., 4-fluorophenyl in and the target compound) contribute to metabolic stability and binding affinity via hydrophobic interactions .
Spectroscopic Characterization
- IR Spectroscopy: C=O stretches vary between 1668–1684 cm⁻¹, correlating with electron density on the acetamide carbonyl (lower wavenumbers for EWGs like NO₂) .
- ¹H NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
